molecular formula C23H26ClNO3S B2463472 (1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1798537-45-7

(1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No.: B2463472
CAS No.: 1798537-45-7
M. Wt: 431.98
InChI Key: UOZDHGIIRBLNSV-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic chemical compound offered for research and development purposes. Its specific biological activity, mechanism of action, and primary research applications are not currently detailed in publicly available scientific literature. Compounds featuring pyrrolidine and sulfonyl motifs are often explored in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators. This product is provided as a high-purity material to support early-stage investigative studies. It is intended for research use only in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO3S/c24-19-12-10-18(11-13-19)23(14-4-5-15-23)22(26)25-16-6-7-20(25)17-29(27,28)21-8-2-1-3-9-21/h1-3,8-13,20H,4-7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZDHGIIRBLNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCC3CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including its mechanisms, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a cyclopentyl moiety with a pyrrolidine ring substituted with a phenylsulfonyl group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. These findings are supported by docking studies that reveal potential binding interactions with bacterial enzymes .

Enzyme Inhibition

In addition to its antimicrobial effects, the compound demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neuropharmacological applications, suggesting potential use in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntimicrobialModerate activity against specific bacteria
Enzyme InhibitionStrong AChE inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer cell survival.
  • Binding to Enzymes : Its ability to bind effectively to enzymes such as AChE suggests a competitive inhibition mechanism, which is crucial for its pharmacological effects.
  • Chemical Interactions : The sulfonamide group is known for its ability to form hydrogen bonds, enhancing the binding affinity towards target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents/Modifications Key Functional Groups Synthesis Yield (if available)
Target Compound Cyclopentyl-pyrrolidine methanone 4-Chlorophenyl, phenylsulfonylmethyl Sulfonyl, chlorophenyl, methanone N/A
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone Cyclopropane-pyrrolidine methanone 4-(tert-Butyl)phenoxy, phenyl Ether, tert-butyl 71%
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Ethane-linked aryl-pyrazole 4-Chlorophenyl, 4-methylpyrazole Pyrazole, chlorophenyl N/A
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone Pyrrole-aryl methanone 4-Fluorophenyl Fluorophenyl, pyrrole N/A

Key Observations :

  • Cycloalkane vs. Heterocyclic Cores : The target’s cyclopentyl group provides greater steric bulk and conformational flexibility compared to the cyclopropane in or the planar pyrrole in . This may enhance binding to deep hydrophobic pockets in biological targets.
  • Substituent Electronics: The phenylsulfonylmethyl group in the target introduces strong electron-withdrawing effects, contrasting with the electron-donating tert-butylphenoxy group in or the neutral pyrazole in . This could modulate solubility, metabolic stability, or target affinity.
  • Aryl Halides : The 4-chlorophenyl group (target and ) vs. 4-fluorophenyl () alters lipophilicity and van der Waals interactions. Chlorine’s larger atomic radius may enhance hydrophobic interactions compared to fluorine.

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